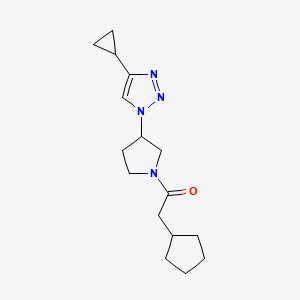

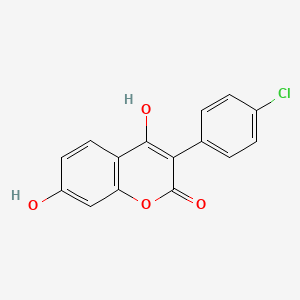

3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one” is a type of flavonoid, a class of plant and fungus secondary metabolites. Flavonoids are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .

Synthesis Analysis

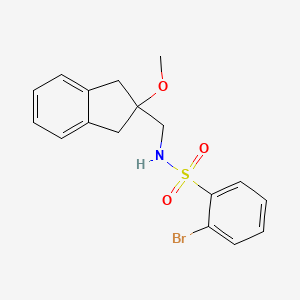

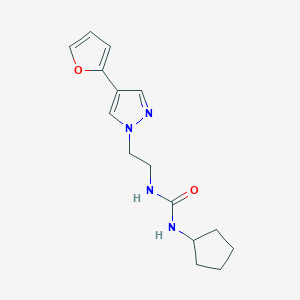

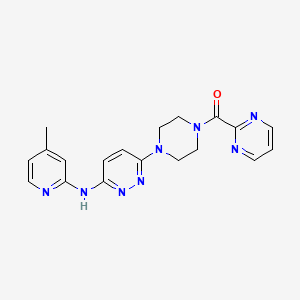

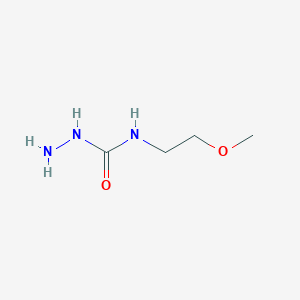

The synthesis of such a compound would likely involve the formation of the chromen-2-one core, followed by the introduction of the 4-chlorophenyl and hydroxy groups. The exact synthetic route would depend on the available starting materials and the specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The hydroxy groups might be involved in hydrogen bonding, while the chlorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the polar hydroxy groups might increase its solubility in polar solvents .Scientific Research Applications

Synthetic Protocols and Pharmacological Importance

Chromenones, including compounds structurally similar to "3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one," are core structures of secondary metabolites with considerable pharmacological significance. Synthetic protocols for these compounds have been developed due to their limited natural availability. Such protocols include Suzuki coupling reactions, radical-mediated cyclization, and reactions involving Michael acceptors with dicarbonyl compounds, highlighting the compound's relevance in medicinal chemistry and drug synthesis (Mazimba, 2016).

Environmental Impact of Chlorophenols

Chlorophenols, part of the compound's structure, are known for their environmental persistence and toxic effects. Studies have evaluated the impact of chlorophenols on the aquatic environment, indicating moderate toxicity to mammalian and aquatic life. The environmental behavior of these compounds, including their biodegradation and bioaccumulation potential, has been extensively reviewed, providing a foundation for understanding the environmental aspects of related compounds (Krijgsheld & Gen, 1986).

Anticancer Applications

Research on derivatives of chromenones has identified compounds with high tumor specificity and minimal keratinocyte toxicity, indicating potential applications in developing new anticancer drugs. Such studies underline the importance of chemical modifications to enhance pharmacological profiles for therapeutic uses (Sugita et al., 2017).

Radical Scavenging and Antioxidant Activity

Chromones and their derivatives exhibit significant antioxidant properties, which are attributed to their ability to neutralize reactive oxygen species and interrupt free radical processes. This activity suggests potential applications in preventing or mitigating oxidative stress-related diseases. The structural features essential for radical scavenging activity, such as the double bond and hydroxyl groups, have been identified, providing insights into the design of novel antioxidants (Yadav et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZALUTZTAJOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2588122.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2588124.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)

![4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2588130.png)

![2-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2588135.png)

![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)

![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)